molecular formula C12H11NO2S B3361216 2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-67-2

2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one

Cat. No.: B3361216
CAS No.: 918107-67-2
M. Wt: 233.29 g/mol
InChI Key: NDRNHXZHRLRJEK-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: These compounds share a similar core structure but contain a sulfur atom instead of oxygen.

    Benzofuran derivatives: These compounds have variations in the substituents attached to the benzofuran ring.

Uniqueness

2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one is unique due to its specific combination of the benzofuran and thiazolone moieties, which confer distinct biological activities and chemical properties .

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-1,2-thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12-4-6-16-13(12)8-9-1-2-11-10(7-9)3-5-15-11/h1-2,4,6-7H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRNHXZHRLRJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3C(=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580947
Record name 2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918107-67-2
Record name 2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one
Reactant of Route 2
2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one
Reactant of Route 3
2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one
Reactant of Route 4
2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one
Reactant of Route 5
2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one
Reactant of Route 6
2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one

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